

Application Notes and Protocols: Recommended Dosage of BMS-986365 for Preclinical Studies

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Compound of Interest

Compound Name: BMS-986365

Cat. No.: B12382607

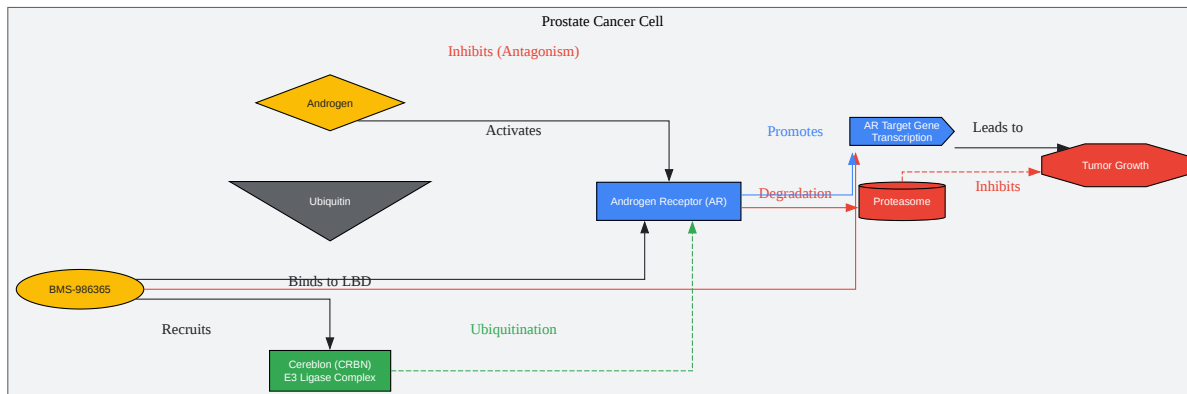
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the preclinical evaluation of **BMS-986365**, a first-in-class dual androgen receptor (AR) ligand-directed degrader and antagonist.^{[1][2][3]} **BMS-986365** has demonstrated potent anti-tumor activity in preclinical models of prostate cancer, including those resistant to current AR pathway inhibitors.^{[1][4]}

Mechanism of Action

BMS-986365 is a heterobifunctional molecule designed to both degrade and antagonize the androgen receptor.^{[4][5]} It consists of a moiety that binds to the AR ligand-binding domain and another that recruits the Cereblon (CRBN) E3 ligase complex.^{[4][6]} This dual mechanism leads to the ubiquitination and subsequent proteasomal degradation of the AR, as well as competitive inhibition of residual AR signaling.^{[1][4][5]}



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Figure 1: Dual mechanism of action of **BMS-986365**.

Recommended Dosages for Preclinical Studies

The following tables summarize the recommended starting dosages for in vitro and in vivo preclinical studies based on published data.

In Vitro Studies

Assay Type	Cell Line	Recommended Concentration Range	Notes
AR Degradation	VCaP	0.1 - 1.0 μ M	Treatment for 6 hours is sufficient to observe AR degradation. [1]
Cell Proliferation Inhibition	LNCaP (overexpressing AR mutants)	3 - 36 nM (GI50)	Potency varies depending on the specific AR mutation. [1]
AR Degradation	General	10 - 40 nM (DC50)	Effective concentrations for 50% degradation of the androgen receptor.

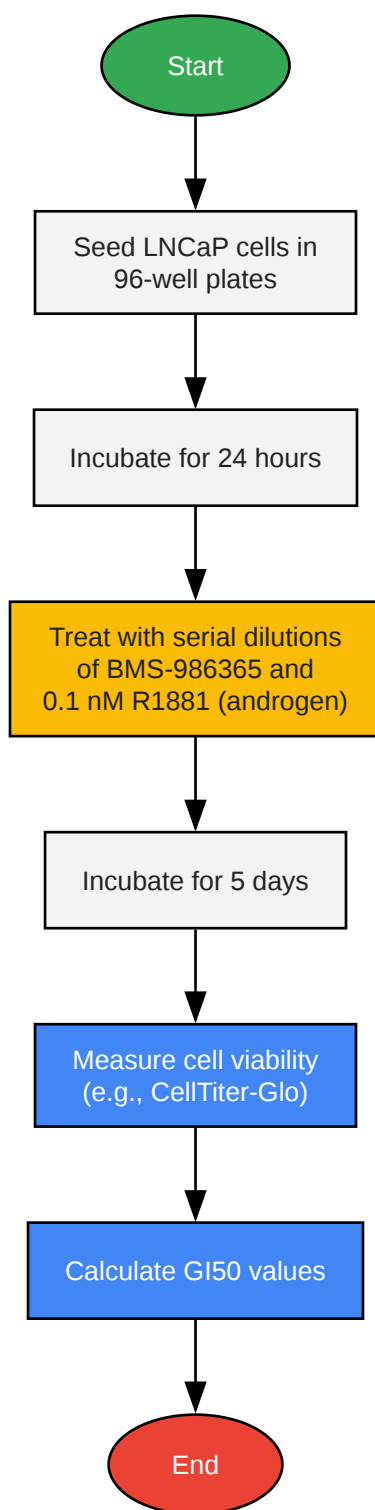
In Vivo Studies

Animal Model	Tumor Model	Dosing Route	Dosage	Dosing Schedule	Study Type
Mice (NSG or nu/nu)	VCaP Xenograft	Oral (PO)	30 mg/kg	Once daily (QD)	Efficacy (Tumor Growth Inhibition)[2]
Mice (NSG)	VCaP Xenograft	Oral (PO)	30 mg/kg	Once daily (QD) for 3 days	Pharmacodynamics (AR Degradation) [1][2]
Mice (NSG)	HR-VCaP Xenograft	Oral (PO)	30 mg/kg	Once daily (QD) for 3 days	Pharmacodynamics (AR Degradation) [1]
Dogs (Beagle)	N/A	Oral (PO)	Not Specified	Once daily (QD) for 7 days	Toxicology/Pharmacodynamics
Monkeys (Cynomolgus)	N/A	Oral (PO)	Not Specified	Once daily (QD) for 7 days	Toxicology/Pharmacodynamics

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is adapted from studies on LNCaP cells overexpressing AR.[1]



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Figure 2: Workflow for cell proliferation assay.

Methodology:

- Cell Seeding: Seed LNCaP cells, engineered to overexpress either wild-type or mutant AR, in 96-well plates at an appropriate density in your preferred culture medium.
- Incubation: Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
- Treatment: Treat the cells with a serial dilution of **BMS-986365**. Include a positive control (e.g., enzalutamide) and a vehicle control (e.g., DMSO). Add a synthetic androgen, such as R1881 (0.1 nM), to stimulate AR-dependent proliferation.[\[1\]](#)
- Prolonged Incubation: Incubate the treated plates for 5 days.
- Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by fitting the data to a dose-response curve.

In Vitro AR Degradation Assay (Western Blot)

This protocol is based on experiments conducted in VCaP cells.[\[1\]](#)

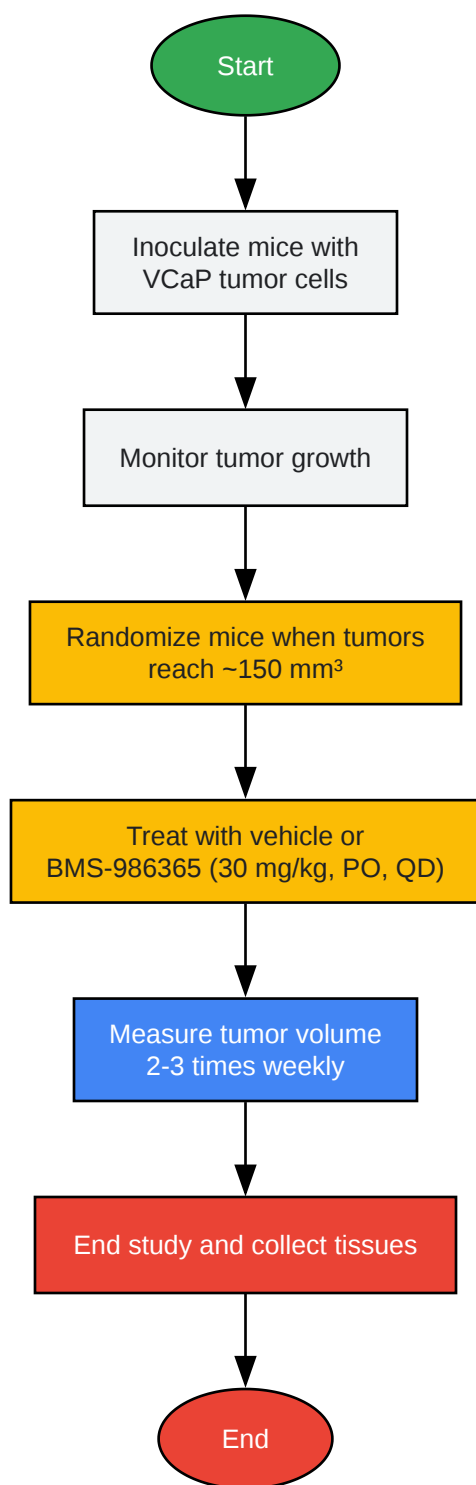
Methodology:

- Cell Seeding and Treatment: Plate VCaP cells and allow them to adhere. Treat the cells with **BMS-986365** at concentrations of 0.1 µM and 1.0 µM for 6 hours.[\[1\]](#) Include a vehicle control. To confirm the degradation is proteasome-dependent, a co-treatment with a proteasome inhibitor (e.g., MG132) can be included.
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for the androgen receptor.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Use a loading control, such as β -actin or GAPDH, to ensure equal protein loading.
- Analysis: Quantify the band intensities to determine the extent of AR degradation relative to the vehicle-treated control.

In Vivo Tumor Xenograft Study

This protocol is for evaluating the anti-tumor efficacy of **BMS-986365** in a VCaP xenograft model.^{[1][2]}



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Figure 3: Workflow for an in vivo xenograft study.

Methodology:

- Animal Model: Use male immunodeficient mice (e.g., NSG or nu/nu).
- Tumor Cell Inoculation: Subcutaneously inoculate the mice with VCaP cells mixed with Matrigel.[2]
- Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers.
- Randomization and Treatment Initiation: Once the tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups (e.g., vehicle control and **BMS-986365**).[2]
- Dosing: Administer **BMS-986365** orally at a dose of 30 mg/kg once daily.[2] A suitable vehicle should be used for the control group.
- Efficacy Evaluation: Measure tumor volumes 2-3 times per week to assess the anti-tumor activity. Body weight should also be monitored as a measure of toxicity.
- Pharmacodynamic Analysis (Optional): For pharmacodynamic studies, tumors can be harvested at specific time points after dosing (e.g., after 3 consecutive daily doses) to assess AR protein levels by Western blot.[1][2]

Conclusion

BMS-986365 is a potent, dual-acting AR degrader and antagonist with significant preclinical activity. The recommended dosages and protocols provided in these application notes serve as a valuable starting point for researchers investigating the therapeutic potential of this compound in various prostate cancer models. It is recommended to perform dose-response studies to determine the optimal concentration for specific cell lines and to conduct pharmacokinetic and pharmacodynamic assessments to confirm target engagement in vivo.

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